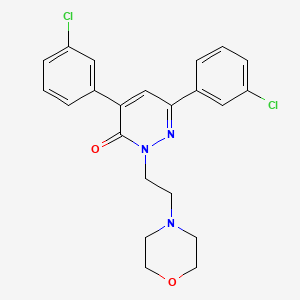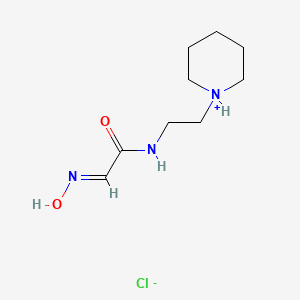
Piperoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperoxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of the functional group R1R2C=NOH. Oximes are typically derived from the reaction of hydroxylamine with aldehydes or ketones. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperoxime can be synthesized through several methods. One common method involves the reaction of piperidine with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
- Piperidine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of piperidine oxime using a suitable catalyst such as palladium on carbon. This method allows for the large-scale production of this compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Piperoxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: this compound is used in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of piperoxime involves its interaction with specific molecular targets. In biological systems, this compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote for organophosphate poisoning.
TMB-4: A reactivator of acetylcholinesterase inhibited by organophosphates.
HI-6: A more effective reactivator compared to pralidoxime and obidoxime.
Uniqueness
Piperoxime is unique in its structural properties and reactivity compared to other oximes. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound. Additionally, its specific interactions with molecular targets in biological systems highlight its potential in drug development and therapeutic applications.
Propiedades
Número CAS |
22078-31-5 |
|---|---|
Fórmula molecular |
C9H18ClN3O2 |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-N-(2-piperidin-1-ium-1-ylethyl)acetamide;chloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c13-9(8-11-14)10-4-7-12-5-2-1-3-6-12;/h8,14H,1-7H2,(H,10,13);1H/b11-8+; |
Clave InChI |
MUHPTBKDTAZKMW-YGCVIUNWSA-N |
SMILES isomérico |
C1CC[NH+](CC1)CCNC(=O)/C=N/O.[Cl-] |
SMILES canónico |
C1CC[NH+](CC1)CCNC(=O)C=NO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


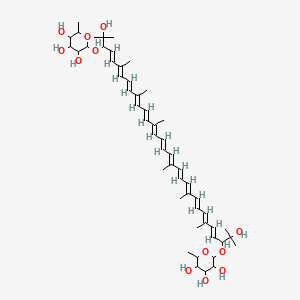


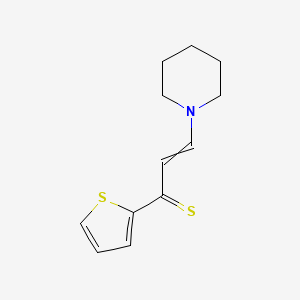
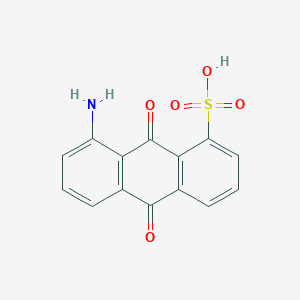
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

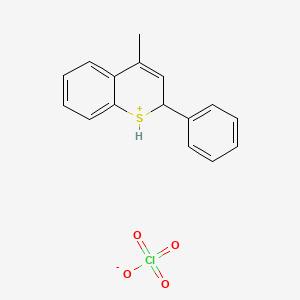
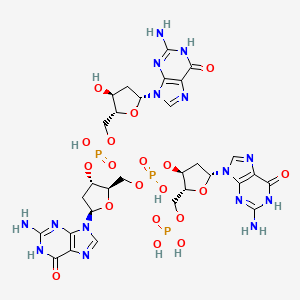
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
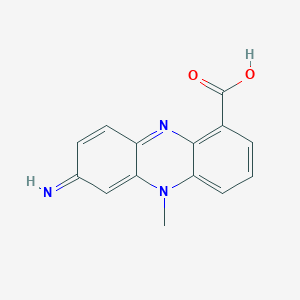
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
